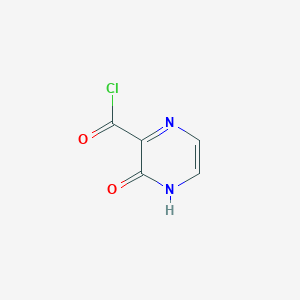

3-Hydroxypyrazine-2-carbonyl chloride

Overview

Description

3-Hydroxypyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O2 . It falls under the category of carbonyl chlorides . It contains a total of 13 bonds, including 10 non-hydrogen bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 acyl halogenide (aliphatic), and 1 imine (aliphatic) .

Synthesis Analysis

The synthesis of 3-Hydroxypyrazine-2-carbonyl chloride involves several steps. One of the key steps involves the preparation of 3-chloropyrazine-2-carbonyl chloride. In this step, 3-Hydroxypyrazine-2-carboxylic acid is dissolved in phosphoryl chloride, a few drops of pyridine are added, and the mixture is stirred and heated to reflux .Molecular Structure Analysis

The molecular structure of 3-Hydroxypyrazine-2-carbonyl chloride consists of 5 carbon atoms, 3 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . It contains a six-membered ring, a secondary amide (aliphatic), an acyl halogenide (aliphatic), and an imine (aliphatic) .Chemical Reactions Analysis

Carbonyl compounds with leaving groups, such as 3-Hydroxypyrazine-2-carbonyl chloride, have reactions similar to aldehydes and ketones. The presence of an electronegative substituent can act as a leaving group during a nucleophile substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypyrazine-2-carbonyl chloride are similar to those of other carbonyl compounds. The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Scientific Research Applications

Electrocatalytic Reduction of CO2 : An iron(III) chloride compound with 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine (Fe(tbudhbpy)Cl) has been investigated for its role in the electrocatalytic reduction of CO2 to formate. The study found that this complex, under certain conditions, can mediate the reductive disproportionation of CO2 to carbon monoxide and carbonate (Nichols et al., 2018).

Synthesis of 2-hydroxypyrazines : The synthesis of 2-hydroxypyrazines, which includes compounds like 3-Hydroxypyrazine-2-carbonyl chloride, has been discussed with a focus on the original synthesis method developed by Reuben G. Jones. This method is still significant today due to the lack of simple alternatives for this preparation, highlighting its importance in medicinal chemistry (Legrand & Janin, 2022).

Corrosion Inhibition : A study on N-hydroxypyrazine-2-carbonyl amide, a related compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic medium. This research suggests potential applications for 3-Hydroxypyrazine-2-carbonyl chloride in similar corrosion inhibition scenarios (Dewangan et al., 2022).

Synthesis and Herbicidal Activity : In the field of agriculture, a series of acylpyrazole derivatives containing 1,2,3-thiadiazole moiety were synthesized, showing significant herbicidal activities. The use of 3-Hydroxypyrazine-2-carbonyl chloride in creating similar compounds could be explored for agricultural applications (Cheng & Shi, 2012).

Catalytic Hydrolysis of Cellulose : Research on the catalytic hydrolysis of cellulose using a chlorine-doped magnetic carbonaceous solid acid suggests potential uses for chlorine-based compounds like 3-Hydroxypyrazine-2-carbonyl chloride in similar catalytic processes (Hu et al., 2016).

Degradation of Pesticides : A study on the degradation of chlorotriazine pesticides by sulfate radicals showed high reactivity with such compounds, indicating potential uses for 3-Hydroxypyrazine-2-carbonyl chloride in environmental remediation or pesticide degradation (Lutze et al., 2015).

Mechanism of Action

3-Hydroxypyrazine-2-carboxamide, a related compound, is an antiviral RNA nucleobase analog that selectively inhibits the RNA-dependent RNA polymerase. This compound acts against viruses mainly through the powerful inhibition of the viral RNA-dependent RNA polymerase, via competitively occupying and locking this enzyme’s major catalytic active site pocket .

Safety and Hazards

properties

IUPAC Name |

2-oxo-1H-pyrazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPSNEKCBKMUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849354 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrazine-2-carbonyl chloride | |

CAS RN |

98136-34-6 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

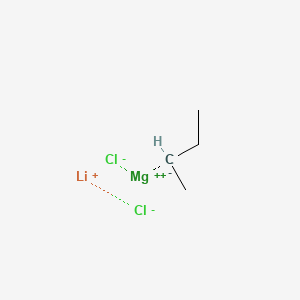

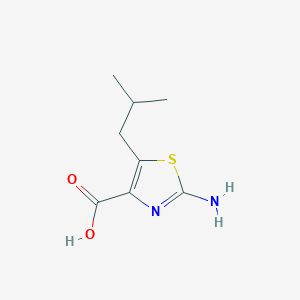

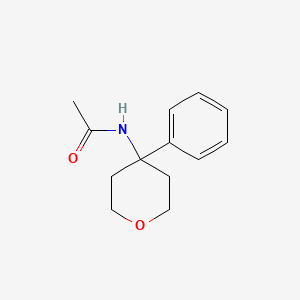

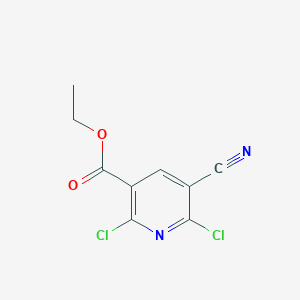

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

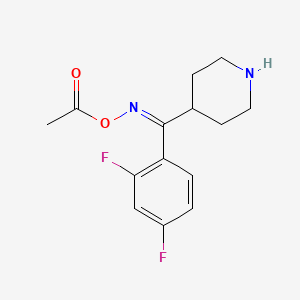

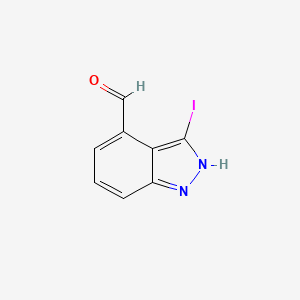

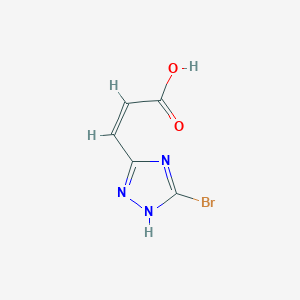

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)

phenyl]methylidene})amine](/img/structure/B1401465.png)

![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)

![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)